molecular formula C6H12ClNO B6593517 2-chloro-N,N-dimethylbutanamide CAS No. 59843-83-3

2-chloro-N,N-dimethylbutanamide

Cat. No.: B6593517
CAS No.: 59843-83-3
M. Wt: 149.62 g/mol
InChI Key: UCELCVSCXNSTPP-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethylbutanamide is an organic compound with the molecular formula C6H12ClNO. It is a derivative of butanamide, where the hydrogen atom at the second position is replaced by a chlorine atom, and the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethylbutanamide typically involves the reaction of 2-chlorobutanoic acid with dimethylamine. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process, reducing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

    Catalysts: Acidic or basic catalysts are employed in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted butanamides, 2-chlorobutanoic acid, and dimethylamine .

Scientific Research Applications

2-chloro-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The chlorine atom and the dimethyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N,N-dimethylpropionamide
  • 4-chloro-N,N-dimethylbutanamide

Comparison

Compared to its analogs, 2-chloro-N,N-dimethylbutanamide exhibits unique properties due to the presence of the chlorine atom at the second position and the dimethyl substitution on the nitrogen atom. These structural features influence its reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N,N-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCELCVSCXNSTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886370
Record name Butanamide, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-83-3
Record name 2-Chloro-N,N-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59843-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-chloro-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059843833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2-chloro-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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